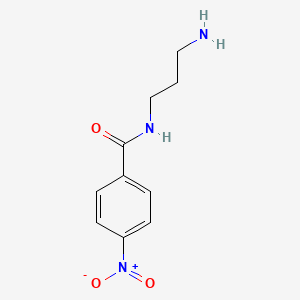

Benzamide, N-(3-aminopropyl)-4-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, N-(3-aminopropyl)-4-nitro- is a chemical compound with the following properties:

- IUPAC Name : N-(3-aminopropyl)benzamide

- Molecular Formula : C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O

- Molecular Weight : 178.23 g/mol

- CAS Number : 6108-74-3

Synthesis Analysis

The synthesis of this compound involves the reaction between benzoyl chloride and 3-aminopropylamine . The benzoyl chloride reacts with the amine group, resulting in the formation of N-(3-aminopropyl)benzamide .

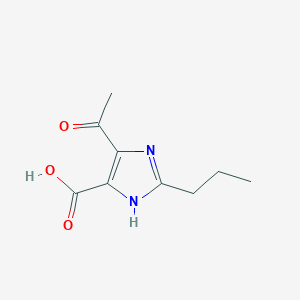

Molecular Structure Analysis

The molecular structure of N-(3-aminopropyl)benzamide consists of a benzene ring (benzamide) attached to an amino group via a propyl linker. The nitro group is positioned ortho to the amide group on the benzene ring.

Chemical Reactions Analysis

- Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield benzoylamine and 3-aminopropanol.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or iron .

- Acylation : The benzamide portion can participate in acylation reactions with other reagents.

Physical And Chemical Properties Analysis

- Melting Point : Not available.

- Boiling Point : Approximately 386.2°C at 760 mmHg.

- Density : 1.07 g/cm³.

Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial and Antitumor Agents : Benzamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. For example, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed broad-spectrum activity against various microorganisms and drug-resistant isolates, highlighting their potential as antimicrobial agents (Ertan et al., 2007). Another study focused on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which were synthesized and screened for in vitro antibacterial and antifungal activities, as well as for their antiproliferative activity against various cancer cell lines, indicating their promise as antitumor agents (Kumar et al., 2012).

Inhibitors of Carbonic Anhydrase and Other Enzymes : Compounds derived from benzamide, such as acridine and bis acridine sulfonamides, have been investigated for their inhibitory activity against carbonic anhydrase isoforms. These studies reveal the potential therapeutic applications of benzamide derivatives in treating diseases where carbonic anhydrase is implicated (Ulus et al., 2013).

Molecular Structure Analysis and Crystallography : The crystal structure analysis of benzamide derivatives like 2-Nitro-N-(4-nitrophenyl)benzamide provides insights into their chemical properties and potential applications in materials science. Such analyses help in understanding the molecular interactions and stability of these compounds (Saeed et al., 2008).

Chemical Synthesis and Material Science

Catalysis and Chemical Reactions : Studies on the dimerization of aminoquinoline benzamides promoted by cobalt illustrate the role of benzamide derivatives in facilitating specific chemical reactions. This research contributes to the development of new synthetic pathways and catalysts in organic chemistry (Grigorjeva & Daugulis, 2015).

Polymer Synthesis : Research into the chain-growth polycondensation of aramides, including derivatives of benzamide, has led to the synthesis of polymers with defined molecular weights and low polydispersity. These findings open up new possibilities in the fabrication of advanced materials with precise properties (Yokozawa et al., 2002).

Safety And Hazards

- Hazard Statements : H303 (May be harmful if swallowed) and H320 (Causes eye irritation).

- Precautionary Statements : P305+351+338 (In case of contact with eyes, rinse cautiously with water for several minutes).

- Storage : Store at room temperature.

Future Directions

Research on N-(3-aminopropyl)benzamide could explore its:

- Biological Activity : Investigate its potential as a drug candidate.

- Structural Modifications : Design analogs with improved properties.

- Toxicology : Assess safety profiles and potential hazards.

Please note that this analysis is based on available information, and further studies may provide additional insights. For detailed references, please refer to the relevant papers1234.

properties

IUPAC Name |

N-(3-aminopropyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRBBFUSUAQOPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442778 |

Source

|

| Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-(3-aminopropyl)-4-nitro- | |

CAS RN |

88342-18-1 |

Source

|

| Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)

![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)